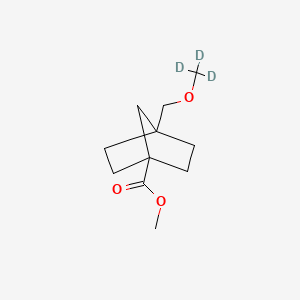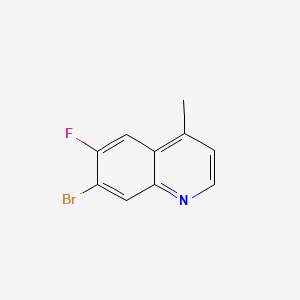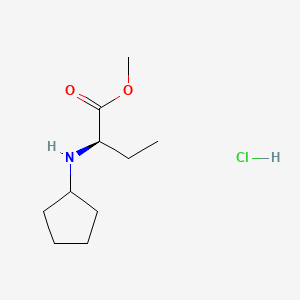
Oct4 inducer-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oct4 inducer-2: is a chemical compound known for its ability to promote the expression of the octamer-binding transcription factor 4 (OCT4). This transcription factor is crucial for maintaining the pluripotency of embryonic stem cells and is a key player in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This compound has garnered significant attention in the fields of regenerative medicine and anti-aging research due to its potential to maintain the formation of iPSCs by promoting endogenous OCT4 expression .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Oct4 inducer-2 involves several synthetic steps, typically starting with the selection of appropriate precursor molecules. The synthetic route may include steps such as alkylation, acylation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety of the product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
化学反応の分析
Types of Reactions: Oct4 inducer-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
Oct4 inducer-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of pluripotency and reprogramming in stem cells.
Biology: Facilitates the generation of iPSCs, which are valuable for studying developmental biology and disease modeling.
Industry: Used in the development of anti-aging products and therapies
作用機序
The mechanism of action of Oct4 inducer-2 involves promoting the expression of endogenous OCT4. This is achieved by activating specific signaling pathways and transcriptional networks that regulate OCT4 expression. The compound interacts with molecular targets such as transcription factors and epigenetic modifiers to enhance the reprogramming efficiency of somatic cells into iPSCs. The activation of OCT4 leads to the maintenance of pluripotency and self-renewal in stem cells .
類似化合物との比較
Oct4-activating compound 1 (OAC1): Enhances reprogramming efficiency by activating both OCT4 and NANOG promoter-driven luciferase reporter genes.
O4I4: A metabolically stable analog that activates endogenous OCT4 and related signaling pathways.
Uniqueness of Oct4 inducer-2: this compound is unique in its ability to maintain the formation of iPSCs by specifically promoting the expression of endogenous OCT4. This distinguishes it from other compounds that may require the addition of multiple transcription factors or external genetic modifications.
特性
分子式 |
C14H16N2O2S |
|---|---|
分子量 |
276.36 g/mol |
IUPAC名 |
ethyl 2-(2,3-dimethylanilino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-8-19-14(16-12)15-11-7-5-6-9(2)10(11)3/h5-8H,4H2,1-3H3,(H,15,16) |
InChIキー |
BEQVMHIOCVBLFS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)
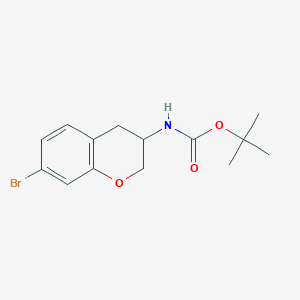
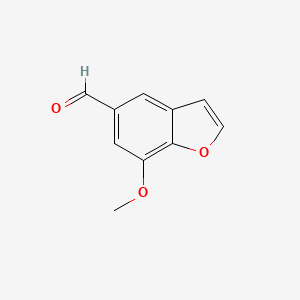
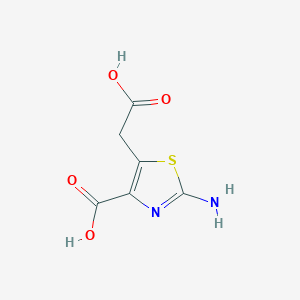
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907385.png)
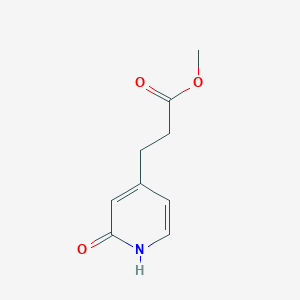
![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)
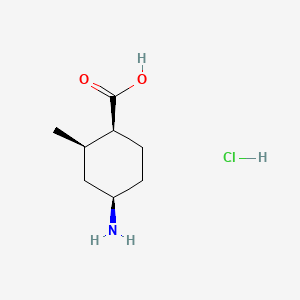
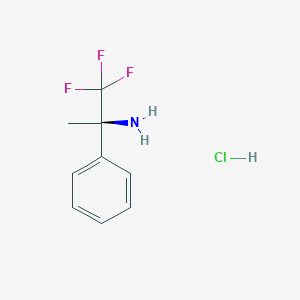

![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)
